

# Ivermectin B1a Monosaccharide: A Technical Guide to its Target Receptors in Parasites

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## Compound of Interest

Compound Name: Ivermectin B1a monosaccharide

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## Introduction

Ivermectin, a cornerstone of anthelmintic therapy, is a macrocyclic lactone derived from the bacterium *Streptomyces avermitilis*. The commercial formulation is a mixture of at least 80% 22,23-dihydroivermectin B1a and no more than 20% 22,23-dihydroivermectin B1b. Ivermectin B1a is the major and more potent component. Its mechanism of action primarily involves the modulation of ion channels in the nervous and muscular systems of invertebrates, leading to paralysis and death of the parasite. While much of the literature focuses on the disaccharide form of ivermectin, the monosaccharide derivative, **Ivermectin B1a monosaccharide**, is a significant metabolite and a potent anthelmintic agent in its own right. This technical guide provides an in-depth analysis of the target receptors of **Ivermectin B1a monosaccharide** in parasites, summarizing key quantitative data, detailing experimental protocols, and visualizing the associated biological pathways and workflows.

## Primary Target Receptor: Glutamate-Gated Chloride Channels (GluCl<sub>s</sub>)

The primary and most well-characterized target of ivermectin and its derivatives in parasites is the glutamate-gated chloride channel (GluCl).<sup>[1][2][3]</sup> These channels are a type of ligand-gated ion channel found in the nerve and muscle cells of invertebrates.<sup>[1][2][3]</sup>

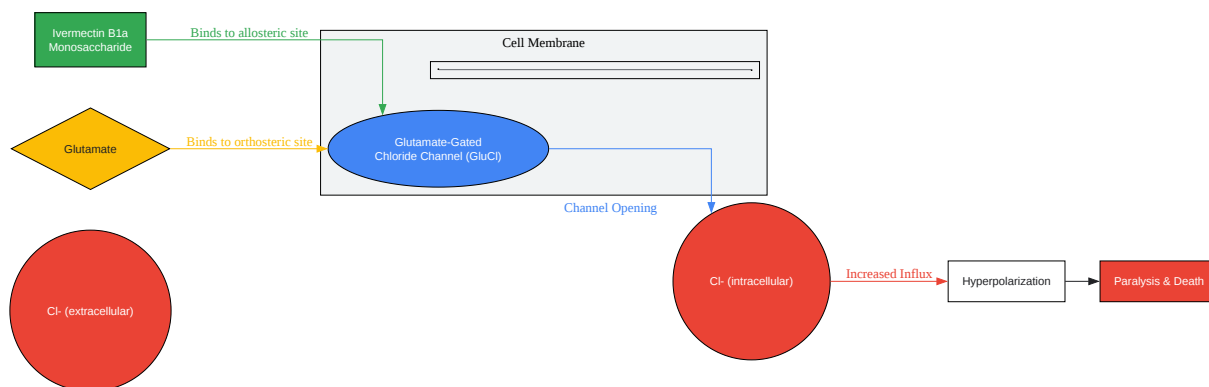
## Mechanism of Action

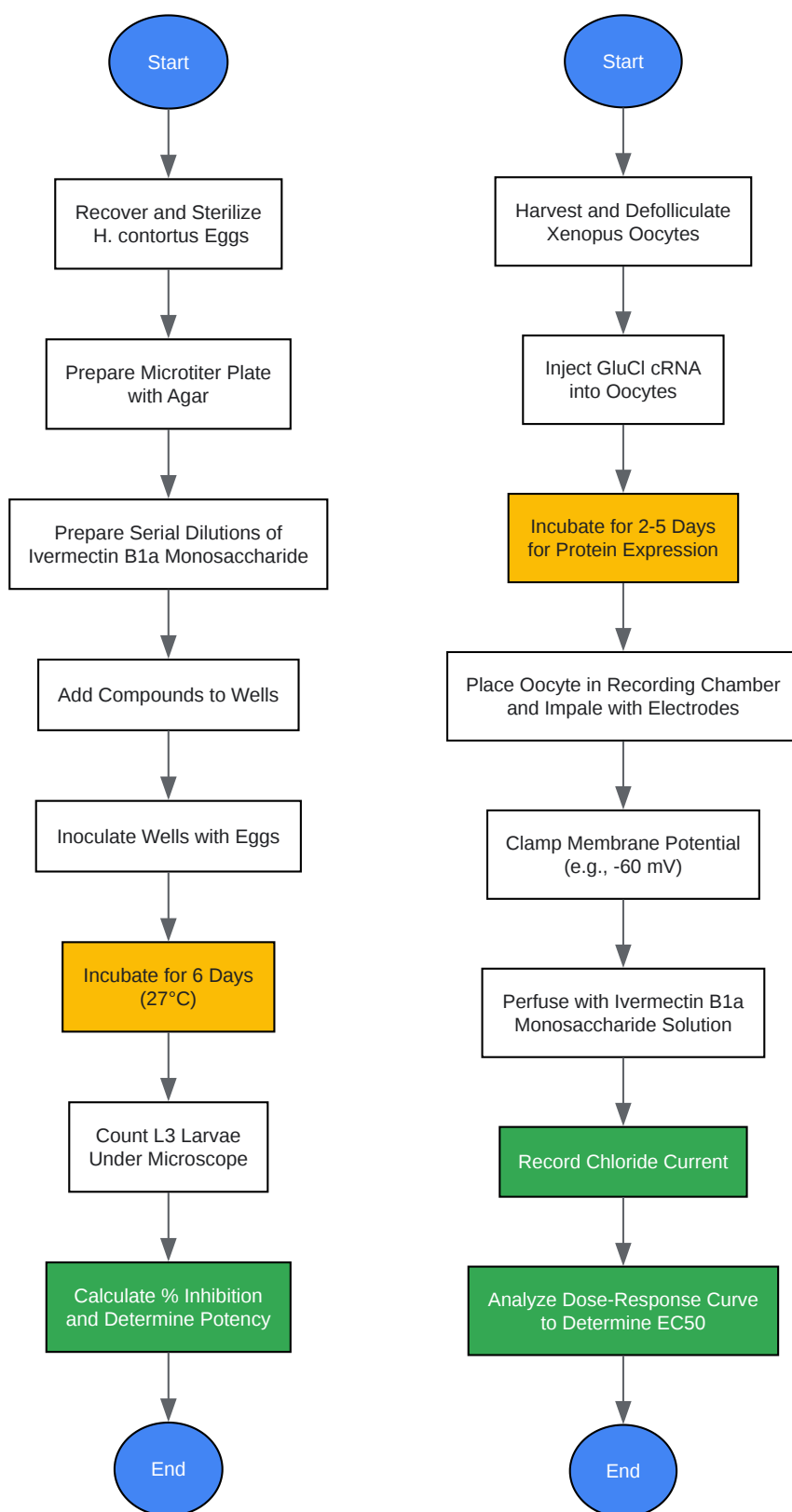
Ivermectin B1a and its monosaccharide analog act as positive allosteric modulators of GluCl<sub>s</sub>. [1][2] They bind to a site on the channel protein distinct from the glutamate-binding site, and potentiate the effect of glutamate. [1][2] This binding locks the channel in an open conformation, leading to a persistent influx of chloride ions (Cl<sup>-</sup>) into the cell. [1][2] The increased intracellular chloride concentration causes hyperpolarization of the cell membrane, making it less excitable. In neurons, this inhibits the transmission of nerve impulses, and in muscle cells, it prevents contraction, resulting in flaccid paralysis of the parasite. [3] Ultimately, this paralysis leads to the parasite's death due to starvation and inability to maintain its position within the host. [3]

## Binding Site

Structural and mutagenesis studies have identified the ivermectin binding site within the transmembrane domain of the GluCl, at the interface between adjacent subunits. [4] This allosteric binding site is distinct from the glutamate binding site located in the extracellular domain. [4]

## Signaling Pathway of Ivermectin B1a Monosaccharide at the GluCl





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## References

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- 4. researchgate.net [researchgate.net]
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